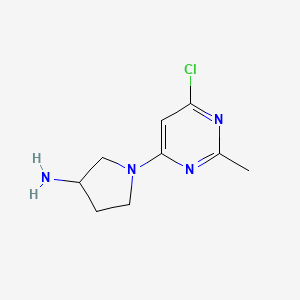
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amine
Descripción general
Descripción
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amine, also known as 6-Chloro-2-methylpyrimidine, is an organic compound with a wide range of applications in scientific research. It is a pyrimidine derivative, which is a heterocyclic aromatic compound composed of four carbon atoms and two nitrogen atoms. It is a colorless, odorless, and crystalline solid that is insoluble in water and has a molecular weight of 182.59 g/mol. Its chemical formula is C6H8ClN3.
Aplicaciones Científicas De Investigación
Molecular Structure and Interactions
- Crystal and Molecular Structures : Research on isomeric compounds similar to 1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amine has provided insights into their crystal and molecular structures. These structures exhibit conformational differences leading to the formation of multiple molecules within their respective structures, featuring substantial hydrogen-bonding interactions and layered structures stabilized by these interactions (Odell et al., 2007).
Chemical Synthesis and Modification
Synthesis and Characterizations : Investigations on non-covalent interactions in thioureas derived from related compounds have been conducted. These studies include synthesis, characterization by FT-IR, FT-Raman, NMR, and X-ray diffraction, highlighting the importance of non-covalent interactions such as hydrogen bonds and van der Waals interactions in the structural stability and properties of these molecules (Zhang et al., 2018).
Pyrrole and Pyrrole Derivatives : Pyrrole derivatives, a category to which our compound is closely related, are essential in biological molecules like heme and chlorophyll. Their synthesis often involves the condensation of amines with carbonyl-containing compounds, underlining their significance in creating various functional derivatives used in solvents, dyes, and pharmaceuticals (Anderson & Liu, 2000).
Applications in Material Science
- Conducting Polymers : The broader family of pyrrole derivatives has been noted for their application in creating electrically conducting films. Polypyrroles, in particular, form highly stable, flexible films with potential uses in electronic and material science applications, highlighting the versatility of pyrrole-based compounds in various scientific fields (Anderson & Liu, 2000).
Advanced Chemical Reactions and Transformations
- Ring Transformations and Aminations : Studies on heterocyclic halogeno compounds, closely related to our compound of interest, have explored their reactions with nucleophiles. These reactions include aminations leading to the formation of amino compounds and ring transformations, demonstrating the compound's reactivity and potential for creating diverse chemical structures (Hertog et al., 2010).
Propiedades
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN4/c1-6-12-8(10)4-9(13-6)14-3-2-7(11)5-14/h4,7H,2-3,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYBKRKCZNATIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloro-2-methylpyrimidin-4-yl)pyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



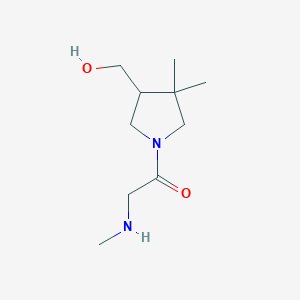
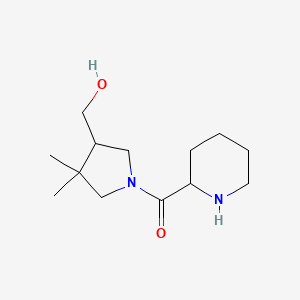
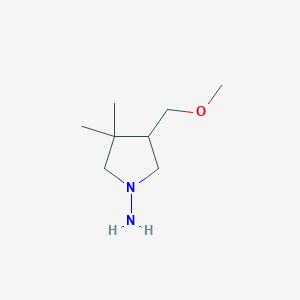

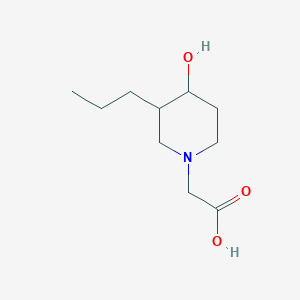
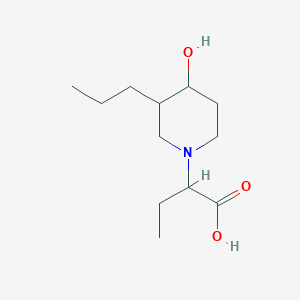

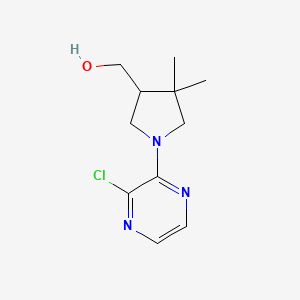
![2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1479146.png)
![2-Amino-1-(4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one](/img/structure/B1479147.png)
![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1479148.png)
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1479149.png)
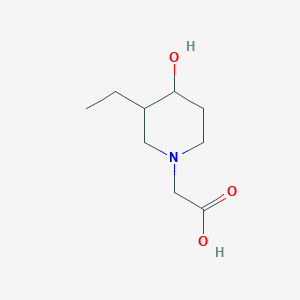
![1-(4-(Methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)-2-(methylamino)ethan-1-one](/img/structure/B1479155.png)